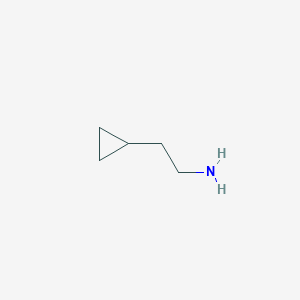
2-Cyclopropylethylamine
Vue d'ensemble
Description
Cyclopropylamines, such as 2-Cyclopropylethylamine, are recognized as significant building blocks in the synthesis of biologically active compounds due to their presence in various pharmaceuticals and natural products. These compounds are characterized by a cyclopropane ring, a three-membered carbon ring, attached to an amine group, which often imparts unique chemical and physical properties to the molecules .
Synthesis Analysis
The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with the N,N-dimethylcarboxamide moiety of amino acid derivatives, leading to novel and strained bicyclic structures with good yields and diastereomeric ratios . Another method utilizes the Michael addition-induced cyclization reaction with ethyl-2-(2-chloroethyl)acrylate, which acts as a versatile α-cyclopropylester cation synthon, to efficiently synthesize functionalized cyclopropane esters .
Molecular Structure Analysis
The molecular structure of cyclopropylamines can be elucidated using techniques such as X-ray crystallography. For instance, the structure of optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides was determined, providing insights into the relationship between the molecule's conformation and its biological activity . Additionally, the crystal structure of cyclopalladated complexes derived from primary benzylamine derivatives has been determined, revealing potential hydrogen bonding between the amino group and carbonyl group .
Chemical Reactions Analysis
Cyclopropylamines can undergo various chemical reactions that are useful in organic synthesis. For example, they can participate in Diels-Alder reactions, as demonstrated by the synthesis of tricyclic cyclopropenes that form adducts with diphenylisobenzofuran . They can also undergo ring-opening reactions to form butadienes and subsequent formation of dihydroisoquinolines . These reactions highlight the reactivity of the cyclopropane ring and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamines are influenced by the strain in the cyclopropane ring and the presence of the amine group. These compounds typically exhibit high reactivity due to the ring strain, which can be exploited in synthetic applications. The presence of the amine group also allows for the formation of salts and complexes, which can modify the solubility and reactivity of the compounds . The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a constrained γ-amino dicarboxylic acid, showcases the manipulation of these properties to avoid unwanted reactions such as ring opening or lactamisation .
Applications De Recherche Scientifique
Enantioselective Catalysis
Cyclopropenimines, including 2-cyclopropylethylamine derivatives, have been identified as effective enantioselective Brønsted base catalysts. They facilitate high levels of enantioselectivity in Michael reactions involving glycine imine substrates (Bandar & Lambert, 2012).
Antitumor Applications
Cyclopropylamine derivatives have been used in synthesizing bis-cationic complexes with significant antitumor activity. These complexes, particularly trans-[Pt(NH2CH(CH2)4CH2)2{N(H)C(CH3)N(H)CH(CH2)4CH2}2]2+[Cl-]2, demonstrate potent inhibition of cancer cell growth through p53-mediated apoptosis (Marzano et al., 2010).
In Vitro Antileukemic Activity
A series of 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives, including those with 2-cyclopropylethylamine, have shown significant antiproliferative activity against various cancer cell lines. This highlights their potential as synthetic agents for cancer therapy (Siwy et al., 2006).
Molecular Binding for Pharmacological Applications
2-Cyclopropylethylamine has been studied for its binding properties with β-cyclodextrin. This binding could potentially be used in pharmacological practice to increase the stability of amines, enhance targeted transport in the body, and prevent premature degradation (ChemChemTech, 2023).
Synthesis of Grenadamide
2-Cyclopropylethylamine has been utilized in the asymmetric synthesis of grenadamide, a cyclopropane-containing natural product. This synthesis involves using (R)-5,5-dimethyl-oxazolidin-2-one as a chiral auxiliary, highlighting the compound's utility in producing complex natural products (Green et al., 2005).
Versatile Synthesis Applications
2-Cyclopropylethylamine and its derivatives have been involved in the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units. These units are crucial in synthesizing various compounds with asymmetric cyclopropane structures, demonstrating the compound's versatility in organic synthesis (Kazuta et al., 2002).
Safety and Hazards
2-Cyclopropylethylamine is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water if it gets in the eyes (P305+351+338), and washing contaminated clothing before reuse (P363) .
Propriétés
IUPAC Name |
2-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZOXRETBBBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437086 | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62893-54-3 | |
| Record name | Cyclopropaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





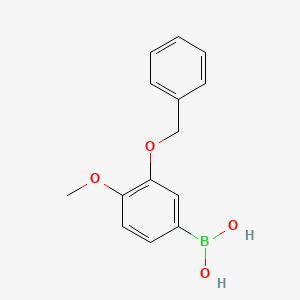

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
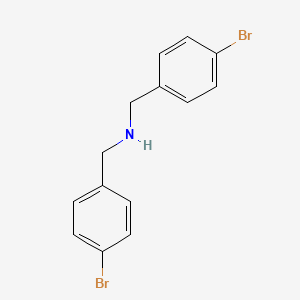

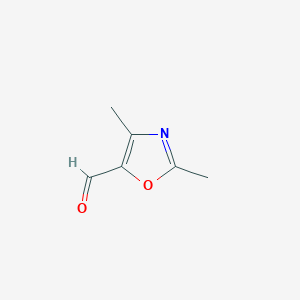

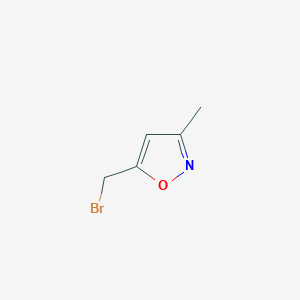
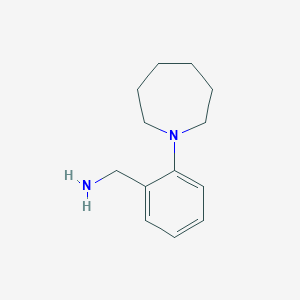
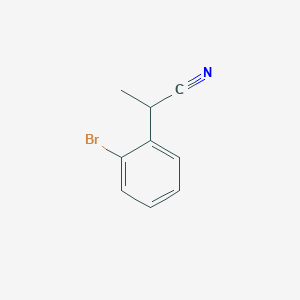
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)
